molecular formula C11H10BrNO2 B8449696 Ethyl 3-bromoindole-7-carboxylate

Ethyl 3-bromoindole-7-carboxylate

Cat. No.: B8449696
M. Wt: 268.11 g/mol
InChI Key: GYTQNBPGAFOSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromoindole-7-carboxylate is a brominated indole derivative that serves as a high-value synthetic intermediate in organic and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound is specifically functionalized with a bromine atom at the 3-position and an ester group at the 7-position, making it a versatile building block for constructing more complex molecules through various cross-coupling reactions and nucleophilic substitutions. Its primary research applications include serving as a key precursor in the synthesis of potential therapeutic agents. Indole derivatives have demonstrated significant anti-inflammatory properties by inhibiting critical pathways such as NF-κB activation and suppressing proinflammatory cytokines like TNF-α and IL-1β . Furthermore, researchers utilize this bromoester to develop novel analogs for investigating anticancer, antimicrobial, and antitubercular activities, with the morpholinoindolizine class of compounds showing promising results against M. tuberculosis H37Rv . The compound is offered with high purity for research purposes and is strictly labeled "For Research Use Only (RUO)," indicating it is not intended for diagnostic, therapeutic, or personal applications. Researchers in pharmaceutical chemistry and drug discovery will find this reagent particularly valuable for scaffold diversification and structure-activity relationship (SAR) studies aimed at developing new indole-based bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

ethyl 3-bromo-1H-indole-7-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-3-4-7-9(12)6-13-10(7)8/h3-6,13H,2H2,1H3

InChI Key

GYTQNBPGAFOSTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC=C2Br

Origin of Product

United States

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of the Indole (B1671886) Core Bearing Multiple Substituents

A retrosynthetic analysis of ethyl 3-bromoindole-7-carboxylate reveals key disconnections that point toward several classical and modern indole synthesis methodologies. The primary challenge lies in devising a strategy that accommodates the ester at C-7 and the bromine at C-3, alongside the inherent reactivity of the indole ring.

Classical Indole Synthesis Modifications

The foundational methods for indole synthesis, while powerful, often require significant adaptation to achieve the desired substitution pattern.

Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.com For the target molecule, this would necessitate a starting phenylhydrazine (B124118) with a pre-installed carboxylate group ortho to the hydrazine (B178648) moiety. The subsequent cyclization with a suitable aldehyde or ketone derivative would then form the indole ring. wikipedia.orgbyjus.comthermofisher.com A significant challenge in this approach is the potential for undesired side reactions and the regioselectivity of the cyclization, which can be influenced by the nature of the substituents on the phenylhydrazine and the carbonyl partner. byjus.comthermofisher.com

Reissert Indole Synthesis: The Reissert synthesis offers another pathway, typically starting from an ortho-nitrotoluene derivative which undergoes condensation with diethyl oxalate. wikipedia.org This is followed by a reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org To adapt this for this compound, one would need to start with a suitably substituted o-nitrotoluene. A key advantage of the Reissert method is the direct introduction of a carboxylic acid group at the C-2 position, which could potentially be manipulated or removed in subsequent steps. wikipedia.org

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. wikipedia.org A modified version of this reaction, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents and can be applied to a wider range of substituted anilines. wikipedia.org For the target compound, this would entail the cyclization of an N-acylated o-toluidine (B26562) derivative carrying the necessary substituents. However, the harsh conditions of the classical Madelung synthesis can limit its applicability to sensitive functional groups. wikipedia.orgbhu.ac.in

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.org While a powerful tool for certain substitution patterns, its direct application to the synthesis of this compound is not straightforward due to the specific substituents required.

Nitrene Insertion Methodologies for Indole Ring Formation

Modern synthetic methods offer alternative approaches to constructing the indole ring. Nitrene insertion reactions, in particular, provide a powerful tool for forming the heterocyclic ring via C-H insertion. rsc.orgnih.gov This methodology can involve the photochemical or transition-metal-catalyzed decomposition of an azide (B81097) precursor. rsc.orgrsc.orgnih.gov For the synthesis of a polysubstituted indole, this would require the preparation of a suitably substituted o-azidostyrene derivative. The subsequent nitrene insertion would then lead to the formation of the indole ring in a single step. rsc.orgnih.govrsc.org Recent advancements have also explored the use of sulfenylnitrenes for nitrogen atom insertion into various heterocycles, including indoles. chemrxiv.org

Reductive Cyclization Approaches for Substituted Indoles

Reductive cyclization of o-nitrostyrenes or related precursors presents another viable strategy for the synthesis of substituted indoles. organic-chemistry.org These reactions often employ reducing agents like formic acid in the presence of a catalyst. organic-chemistry.org The starting o-nitrostyrene would need to be synthesized with the desired substituents in place to afford the target indole upon cyclization. This method is attractive due to its often mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

Regioselective Functionalization of the Indole Nucleus

Directed Bromination Protocols for C-3 and C-7 Positions

The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive. bhu.ac.in Therefore, direct bromination of an unsubstituted indole typically yields the 3-bromoindole. However, achieving bromination at the C-7 position often requires a directing group strategy. acs.orgresearchgate.net

C-3 Bromination: The introduction of a bromine atom at the C-3 position can often be achieved using standard brominating agents such as N-bromosuccinimide (NBS). The high reactivity of the C-3 position generally ensures good regioselectivity for this transformation. acs.org

C-7 Bromination: Directing groups attached to the indole nitrogen can steer electrophilic substitution to the C-7 position. acs.orgresearchgate.net For instance, bulky protecting groups on the nitrogen can sterically hinder attack at other positions and promote functionalization at C-7. researchgate.net Palladium-catalyzed cross-coupling reactions of C7-bromoindazoles have also been explored, suggesting a potential route for introducing substituents at this position. rsc.org Furthermore, computational studies can aid in predicting the reactivity of different positions on the indole ring, facilitating the design of regioselective bromination strategies. rsc.org

Exploration of Factors Governing Regioselectivity in Halogenation

The regioselectivity of indole halogenation is a complex interplay of electronic and steric factors. The electron-donating nature of the nitrogen atom activates the pyrrole (B145914) ring towards electrophilic attack, with the highest electron density typically at the C-3 position.

Several factors influence the outcome of bromination:

FactorInfluence on Regioselectivity
Substituents on the Indole Ring Electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic attack, potentially allowing for substitution on the benzene (B151609) ring. Conversely, electron-donating groups on the benzene ring can activate specific positions for bromination. researchgate.net
Protecting Groups on Nitrogen The size and electronic nature of the N-protecting group can significantly influence the site of halogenation. Bulky groups can sterically block the C-2 position and direct electrophiles to C-3 or even to the benzene ring. acs.org
Reaction Conditions The choice of brominating agent, solvent, and temperature can all affect the regioselectivity of the reaction. For example, enzymatic halogenation has shown excellent regioselectivity in some cases. nih.gov

In the specific case of ethyl indole-3-carboxylate, monobromination has been reported to yield a mixture of 5- and 6-bromoindoles, highlighting the challenge of achieving selective bromination at other positions. consensus.appcdnsciencepub.comcdnsciencepub.com

An in-depth analysis of the synthetic pathways and advanced catalytic methods for the specific chemical compound, this compound, is presented below. This article focuses exclusively on the outlined synthetic strategies and methodologies.

Chemical Transformations and Reactivity Profiles

Transformations Involving the Indole (B1671886) Nitrogen Atom (N-Alkylation, N-Protection)

The nitrogen atom of the indole ring is a common site for chemical modification. Reactions at this position, such as alkylation and protection, are fundamental steps in the multi-step synthesis of more complex indole-based molecules. These modifications prevent unwanted side reactions and allow for the introduction of various functional groups.

N-Alkylation: The alkylation of the indole nitrogen (N-alkylation) is a frequently employed strategy. For instance, in related indole systems like ethyl indol-2-carboxylate, the nitrogen can be successfully alkylated using an alkylating agent in the presence of a base. A common procedure involves using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). mdpi.com For example, the reaction of ethyl indol-2-carboxylate with agents like allyl bromide or benzyl (B1604629) bromide under these conditions yields the corresponding N-alkylated products, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, respectively. mdpi.com This method is often efficient and can be adapted for Ethyl 3-bromoindole-7-carboxylate.

N-Protection: Protecting the indole nitrogen is crucial to control reactivity during subsequent synthetic steps, particularly for metal-catalyzed reactions. Various protecting groups can be introduced. For example, tryptamine, a related indole-containing compound, can be protected using 2-mesitylenesulfonyl chloride in the presence of triethylamine (B128534) to yield the corresponding N-sulfonamide. acs.org This type of protection is robust and can be applied to substrates like this compound to facilitate selective functionalization at other positions of the indole ring.

Chemical Modifications of the Carboxylate Moiety

The ethyl carboxylate group at the C-7 position offers a reactive handle for several important transformations, including hydrolysis to the corresponding acid, conversion to amides and hydrazides, and derivatization for analytical purposes.

Ester Hydrolysis to Indole Carboxylic Acids

The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation. This hydrolysis is typically achieved under basic conditions. For related indole esters, refluxing with an aqueous solution of a base like potassium hydroxide (KOH) in a solvent such as acetone or ethanol (B145695) effectively cleaves the ester bond to yield the corresponding indole carboxylic acid. mdpi.comorgsyn.org This reaction is often a prerequisite for further modifications, such as decarboxylation or coupling reactions involving the carboxylic acid group.

Table 1: Conditions for Ester Hydrolysis of Indole Carboxylates

Starting Material Reagents and Conditions Product Yield Reference
Ethyl 1-allyl-1H-indole-2-carboxylate aq. KOH, reflux 1-Allyl-1H-indole-2-carboxylic acid High mdpi.com
Ethyl 1-benzyl-1H-indole-2-carboxylate aq. KOH, reflux 1-Benzyl-1H-indole-2-carboxylic acid High mdpi.com
Ethyl indole-2-carboxylate Alkaline Hydrolysis Indole-2-carboxylic acid N/A orgsyn.org

Amidation and Hydrazinolysis Reactions

The ester group can be converted into other functional derivatives, such as amides and hydrazides, which are important intermediates for the synthesis of biologically active compounds.

Hydrazinolysis: The reaction of an ethyl indole carboxylate with hydrazine (B178648) hydrate (B1144303) is a standard method to produce the corresponding carbohydrazide. For example, ethyl indol-2-carboxylate undergoes hydrazinolysis to afford indol-2-carbohydrazide. mdpi.comresearchgate.net This resulting hydrazide is a versatile intermediate that can be further reacted with aldehydes and ketones to form hydrazones, which serve as precursors to various heterocyclic systems. mdpi.comresearchgate.net

Amidation: While direct amidation from the ester is possible, a common route involves activating the corresponding carboxylic acid (obtained from hydrolysis). The acid can be coupled with an amine using standard peptide coupling reagents to form the desired amide bond.

Table 2: Hydrazinolysis of Ethyl Indol-2-carboxylate

Starting Material Reagents Product Reference
Ethyl indol-2-carboxylate Hydrazine Hydrate Indol-2-carbohydrazide mdpi.comresearchgate.net

Derivatization for Enhanced Analytical Detection

For analytical applications like high-performance liquid chromatography (HPLC), it is often necessary to derivatize molecules that lack a strong chromophore or fluorophore. After hydrolyzing this compound to its carboxylic acid form, the acid can be labeled with a fluorescent tag. A widely used derivatizing agent for carboxylic acids is 4-bromomethyl-7-methoxycoumarin. nih.gov This reagent reacts with the carboxylate to form a highly fluorescent coumarin (B35378) ester, enabling sensitive detection by fluorescence detectors in HPLC systems. This method is applicable to a wide range of compounds containing a carboxylic acid group, including fatty acids and bile acids. nih.gov

Reactivity of the Bromo Substituent at the C-3 Position

The bromine atom at the C-3 position is a key feature of the molecule, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, providing access to a wide array of complex indole derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Allylation, Arylation)

The C-3 bromo group serves as a synthetic handle for introducing various substituents onto the indole core using palladium, copper, or other transition metal catalysts. rsc.orgresearchgate.netnih.gov

Arylation: 3-Bromoindoles are valuable partners in arylation reactions. For instance, they can undergo catalytic enolate arylation with ketones in the presence of a palladium catalyst to synthesize substituted β-carbolines. nih.gov The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is another powerful method. The reaction of a bromoindole with an arylboronic acid in the presence of a palladium catalyst and a base is a common strategy for forming a new carbon-carbon bond between the indole C-3 position and an aryl group. researchgate.net

Allylation: The C-3 position can also be functionalized via allylation reactions. Transition-metal-catalyzed C-H allylation reactions have been developed, and the bromo substituent provides a reliable handle for directed coupling. nih.gov While direct allylation of the C-3 bromo position is a feasible transformation, specific conditions would depend on the chosen catalyst system and allyl source.

These coupling reactions are central to modern organic synthesis and are widely used in the pharmaceutical industry to construct complex molecular architectures from simpler building blocks. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is inherently electron-rich and susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic. However, in this compound, this primary site of reactivity is blocked by a bromine atom. The remaining positions on the ring are influenced by the electronic effects of both the C3-bromo and C7-carboxylate substituents.

Both the bromine atom and the ethyl carboxylate group are electron-withdrawing and deactivating towards electrophilic attack.

C3-Bromo Group: This group deactivates the ring through its inductive effect but can direct incoming electrophiles to the C2 and C4 positions via resonance.

C7-Carboxylate Group: This is a meta-directing deactivator, reducing the electron density of the benzene (B151609) portion of the indole and directing electrophiles to the C4 and C6 positions.

The combined influence of these two deactivating groups makes further electrophilic aromatic substitution on this compound challenging. The reaction would require harsh conditions, and the regioselectivity would be governed by a complex interplay of these competing directing effects. The most likely positions for substitution, if the reaction can be forced, would be the C4 and C6 positions, which are meta to the C7-ester and ortho/para to the C3-bromo group. However, no specific experimental data for EAS reactions on this particular substrate are prominently reported in the literature, underscoring the difficulty of such transformations.

Nucleophilic Reactions and Rearrangement Processes of Substituted Indoles

The chemical functionality of this compound allows for several nucleophilic reactions. The bromine at C3 and the ester at C7 are the primary sites for such transformations.

Reactions at the C3-Position: The C3-bromo substituent is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Although specific examples for the 7-carboxylate isomer are scarce, 3-bromoindoles are widely used substrates for reactions such as:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

These reactions would convert the C3-bromo group into a variety of other functional groups, providing access to a wide array of 3-substituted-indole-7-carboxylates.

Reactions of the Ethyl Carboxylate Group: The ester functionality at C7 can undergo standard nucleophilic acyl substitution reactions. pressbooks.publibretexts.org These transformations allow for the modification of the carboxylate group.

Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will convert the ethyl ester into the corresponding carboxylic acid (3-bromoindole-7-carboxylic acid).

Amidation: Direct reaction with an amine, often facilitated by heating or by converting the carboxylic acid to a more reactive species (like an acid chloride), can produce the corresponding amide. libretexts.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group. pressbooks.pub

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (3-bromo-7-(hydroxymethyl)indole). libretexts.org

Rearrangement Processes: While some substituted indoles can undergo rearrangements like the Fischer indole synthesis or Claisen rearrangements of N-allyl indoles, specific rearrangement pathways initiated from this compound are not well-documented. acs.orgluc.edu The stability of the substituted indole core makes such rearrangements less common without specific activating groups or reaction conditions.

Table 2: Potential Nucleophilic Reactions of this compound
Reaction SiteReaction TypeReagent(s)Resulting Functional Group
C3-BrSuzuki CouplingR-B(OH)₂, Pd Catalyst, BaseC3-Aryl/Alkyl
C3-BrSonogashira CouplingTerminal Alkyne, Pd/Cu Catalyst, BaseC3-Alkynyl
C7-COOEtHydrolysis1. NaOH(aq), Heat 2. H₃O⁺C7-Carboxylic Acid
C7-COOEtAmidationR₂NH, HeatC7-Amide
C7-COOEtReductionLiAlH₄, then H₂OC7-Hydroxymethyl

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and chemical environment of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Ethyl 3-bromoindole-7-carboxylate is expected to display distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the protons of the ethyl ester group. The bromine atom at the C3 position and the ethyl carboxylate group at the C7 position significantly influence the electronic environment and thus the chemical shifts of the neighboring protons.

The N-H proton is anticipated to appear as a broad singlet at a downfield chemical shift (typically δ 10.0-12.0 ppm), characteristic of indole N-H protons. The proton at the C2 position, being adjacent to the bromine atom, is expected to be a singlet in the aromatic region. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) will form a coupled system. Their specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the C7-carboxylate group. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
NH (Indole) 10.0 - 12.0 broad singlet -
H2 7.5 - 7.8 singlet -
H4 7.8 - 8.1 doublet ~7.5 - 8.5
H5 7.1 - 7.4 triplet ~7.5 - 8.5
H6 7.6 - 7.9 doublet ~7.5 - 8.5
-OCH₂CH₃ 4.3 - 4.5 quartet ~7.1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 unique carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield (δ 160-170 ppm). The carbon atom bearing the bromine (C3) will be shifted upfield relative to an unsubstituted indole C3 due to the heavy atom effect, likely appearing around δ 90-100 ppm. The aromatic carbons will resonate in the typical range of δ 110-140 ppm. The ethyl ester carbons will appear in the upfield region, with the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-15 ppm.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (Ester) 160 - 170
C2 125 - 130
C3 90 - 100
C3a 128 - 132
C4 120 - 125
C5 122 - 128
C6 118 - 123
C7 115 - 120
C7a 135 - 140
-OCH₂CH₃ 60 - 65

Specialized NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationships between the H4, H5, and H6 protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon, allowing for the confident assignment of the protonated carbons (C2, C4, C5, C6, and the ethyl group carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary carbons (C3, C3a, C7, C7a, and the carbonyl carbon) by observing their correlations with nearby protons. For instance, the N-H proton would be expected to show correlations to C2, C3, C3a, and C7a.

Variable Temperature (VT) NMR studies could provide insights into dynamic processes, such as restricted rotation or changes in hydrogen bonding of the N-H group, though significant dynamic behavior is not anticipated for this rigid molecule under standard conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing characteristic information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A sharp, intense absorption band for the ester carbonyl (C=O) stretch is expected in the region of 1700-1720 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a medium-to-sharp band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The C-O stretching of the ester group will likely produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric) regions. The C-Br stretch typically appears in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe on a standard mid-IR spectrometer.

Expected FTIR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (Indole) 3300 - 3400 Medium
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch 2850 - 2980 Medium-Weak
C=O Stretch (Ester) 1700 - 1720 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Medium-Weak (multiple bands)
C-O Stretch (Ester) 1050 - 1300 Strong (multiple bands)

Advanced Infrared and Raman Spectroscopic Studies

Raman spectroscopy would serve as a complementary technique to FTIR. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The aromatic ring vibrations and the C-Br stretch are often more prominent in Raman spectra. A combined FTIR and Raman analysis would provide a more complete vibrational profile of the molecule.

Advanced computational methods, such as Density Functional Theory (DFT), could be employed to calculate the theoretical vibrational frequencies. Comparing these calculated frequencies with experimental FTIR and Raman data would allow for a detailed and confident assignment of all observed vibrational modes, further solidifying the structural elucidation of this compound.

Table of Mentioned Chemical Compounds

Compound Name
This compound
7-bromoindole
Carbon dioxide
ethyl 3-bromo-7-chloro-1H-indole-2-carboxylate
ethyl 3-bromo-1H-indole-2-carboxylate
ethyl 3-bromo-7-nitro-1H-indole-2-carboxylate

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information regarding the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry is a highly accurate technique that can determine the mass of a molecule with a high degree of precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₁₀BrNO₂), HRMS would be expected to provide a precise mass measurement that confirms its elemental composition.

Table 1: Theoretical HRMS Data for this compound

Ion Type Molecular Formula Calculated Mass (m/z)
[M+H]⁺ C₁₁H₁₁BrNO₂⁺ 267.9973

Note: These are theoretical values. Actual experimental values may vary slightly.

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.govnih.gov For this compound, ESI-MS would likely be used to generate protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. nih.gov This technique is often coupled with liquid chromatography for the analysis of complex mixtures. ekb.eg

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. chromatographyonline.com While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum of the pure compound, which includes the molecular ion peak and characteristic fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry is a powerful and versatile analytical technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. unila.ac.id This method is ideal for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. ekb.eg For the analysis of this compound, a reversed-phase HPLC column would likely be used to separate the compound, followed by detection using an ESI or other atmospheric pressure ionization source coupled to a mass spectrometer. ekb.egunila.ac.id

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the parent molecule. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the entire carboxylate group (-COOCH₂CH₃). The presence of the bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Table 2: Potential Fragmentation Patterns for this compound

Fragment Ion Proposed Structure/Loss
[M-C₂H₅]⁺ Loss of the ethyl group
[M-OC₂H₅]⁺ Loss of the ethoxy group
[M-COOC₂H₅]⁺ Loss of the ethyl carboxylate group

Note: The specific fragmentation pattern would be determined experimentally.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This method involves directing a beam of X-rays onto a single crystal of the compound. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then analyzed to determine the precise arrangement of atoms in the crystal lattice. researchgate.net

For this compound, a successful X-ray crystallographic analysis would provide highly accurate bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding or π-stacking. This level of structural detail is unparalleled by other analytical techniques and provides unequivocal proof of the compound's structure. However, obtaining single crystals of suitable quality for X-ray diffraction can be a significant challenge.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 3-bromoindole-2-carboxylate
5-bromoindole
6-bromoindole
7-bromoindole
3-bromo-1H-indole-7-carboxylic acid ethyl ester
Bromine

Single-Crystal X-ray Diffraction Analysis of Related Bromoindole Carboxylates

The structural architecture of bromoindole carboxylates has been elucidated through single-crystal X-ray diffraction studies of several key analogues. A notable example is 6-bromo-1H-indole-3-carboxylic acid, which provides a foundational understanding of the crystallographic parameters within this class of compounds. nih.govresearchgate.net

The crystal data for 6-bromo-1H-indole-3-carboxylic acid reveals a monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters have been determined to be a = 7.2229 (14) Å, b = 11.874 (2) Å, c = 11.079 (2) Å, with a β angle of 108.37 (3)°. nih.govresearchgate.net The volume of the unit cell is 901.7 (3) ų, accommodating four molecules (Z = 4). nih.govresearchgate.net Data for this crystal structure was collected using Mo Kα radiation at a temperature of 293 K. nih.govresearchgate.net

Similarly, structural studies on other substituted indole derivatives, such as ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, further contribute to the understanding of how the indole framework and its substituents influence the crystal lattice. nih.gov Although a more complex system, this spiro-oxindole derivative, which features a bromo-substituted indole moiety, crystallizes and its structure has been determined, highlighting the planarity of the 2,3-dihydro-1H-indole ring system. nih.gov

The crystallographic data for these related compounds are instrumental in predicting the likely crystal system and unit cell dimensions for this compound.

Table 1: Crystal Data for 6-Bromo-1H-indole-3-carboxylic acid nih.govresearchgate.net

ParameterValue
Empirical FormulaC₉H₆BrNO₂
Formula Weight240.06
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2229 (14)
b (Å)11.874 (2)
c (Å)11.079 (2)
β (°)108.37 (3)
Volume (ų)901.7 (3)
Z4
Temperature (K)293
RadiationMo Kα

Detailed Analysis of Molecular Conformation in the Solid State

The solid-state conformation of bromoindole carboxylates is characterized by the planarity of the indole ring system and the orientation of the carboxylate substituent. In the case of 6-bromo-1H-indole-3-carboxylic acid, the dihedral angle between the carboxylic acid group and the indole ring system is a mere 6 (4)°. nih.govresearchgate.net This near-coplanarity suggests a significant degree of electronic conjugation between the carboxyl group and the aromatic indole core.

For the more complex ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, the 2,3-dihydro-1H-indole ring system is reported to be nearly planar. nih.gov The carboxylate group in this molecule also lies near the plane of the adjacent 4H-pyran ring, with its orientation stabilized by an intramolecular C—H⋯O contact. nih.gov This observation underscores the tendency of the carboxylate group to align with an adjacent planar ring system, a feature that would likely be present in this compound. The conformation of the ethyl group itself can be subject to disorder, as seen in other carboxylate-containing crystal structures where rotation around the C-O bond can lead to multiple conformers. nih.gov

These findings suggest that this compound would likely adopt a largely planar conformation in the solid state, with the ethyl carboxylate group lying close to the plane of the bromoindole ring to maximize electronic and steric stability.

Characterization of Intermolecular Interactions and Crystal Packing

The crystal packing of bromoindole carboxylates is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. In the crystal structure of 6-bromo-1H-indole-3-carboxylic acid, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further interconnected by N—H⋯O hydrogen bonds, creating layers parallel to the (-101) plane. nih.govresearchgate.net This layered arrangement is a common packing motif for indole derivatives containing both hydrogen bond donors (N-H) and acceptors (C=O).

In the crystal of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, the molecules are connected into layers by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov A Hirshfeld surface analysis of this compound revealed that H⋯H (33.1%), O⋯H/H⋯O (16.3%), N⋯H/H⋯N (12.1%), and Br⋯H/H⋯Br (11.5%) interactions are the most significant contributors to the crystal packing. nih.gov The presence of the bromine atom introduces the potential for halogen bonding and other van der Waals interactions, which play a crucial role in stabilizing the crystal lattice.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like this compound, DFT calculations would be instrumental in elucidating its electronic structure and predicting its reactivity.

Although specific DFT studies on this compound are not readily found, research on analogous compounds, such as ethyl 6-fluoro-1H-indole-2-carboxylate, demonstrates the power of this approach. researchgate.net In such studies, DFT is used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed across the π-system, including the electron-withdrawing carboxylate group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The bromine atom at the 7-position and the ethyl carboxylate group at the 3-position will significantly influence the electronic distribution and, consequently, the molecule's reactivity profile. The MEP would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is essential for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the ethyl ester functionality.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are key to its properties and interactions. Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the ethyl group to the carboxylate oxygen and the C-N bond of the indole ring if it were substituted.

For the ethyl carboxylate group, different orientations relative to the indole ring will have different steric and electronic interactions, leading to one or more low-energy conformers. Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, are used to find the most stable geometry for each conformer. The global minimum conformation represents the most likely structure of the molecule in the gas phase or in non-polar solvents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the GIAO (Gauge-Including Atomic Orbital) method. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effects of the bromine and ethyl carboxylate groups. journals.co.zayoutube.com The predicted spectra can be compared with experimental data to confirm the structure. tandfonline.comresearchgate.netacs.org

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring, C=O stretching of the ester, and various C-H and C-Br stretching and bending modes. tandfonline.com Comparing the calculated and experimental IR spectra can aid in the identification of the compound and the analysis of its functional groups.

A hypothetical table of predicted vibrational frequencies is presented below, based on typical values for similar functional groups.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Indole N-HStretch~3400
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
Ester C=OStretch~1720
Aromatic C=CStretch1600-1450
C-O StretchStretch1300-1000
C-Br StretchStretch700-500

This table is illustrative and based on general group frequencies. Actual calculated values would require specific DFT computations.

Studies of Aromaticity, Electron Density Distribution, and Halogen Bonding Interactions

Aromaticity: The indole ring system is aromatic, and this property can be quantified computationally using methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the five- and six-membered rings would confirm their aromatic character. The substituents, particularly the bromine and ethyl carboxylate groups, can modulate the degree of aromaticity.

Electron Density Distribution: The distribution of electrons within the molecule is fundamental to its chemical behavior. Analysis of the electron density, for instance through Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions. researchgate.net

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. ijres.orgnih.gov This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on another molecule. nih.govyoutube.com The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing power of the group it is attached to. nih.gov Computational studies can quantify the strength and geometry of potential halogen bonds, which can be crucial for understanding crystal packing and interactions with biological targets. ijres.org The C-Br bond in an aromatic system can lead to a significant σ-hole, making halogen bonding a potentially important intermolecular force for this compound.

Conclusion

Ethyl 3-bromoindole-7-carboxylate, while not a widely studied compound in its own right, represents a synthetically valuable building block within the broader class of substituted indole (B1671886) carboxylates. Its synthesis can be achieved through established methodologies for indole construction and functionalization. The presence of three distinct functional groups offers a rich platform for further chemical modifications, enabling the generation of a diverse array of more complex indole derivatives. The expected reactivity of this compound in cross-coupling reactions and other transformations highlights its potential as a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research dedicated to the synthesis and exploration of the reactivity of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Applications As Synthetic Intermediates and Advanced Chemical Building Blocks

Precursors for the Construction of Complex Polycyclic Ring Systems

The indole (B1671886) nucleus is a common motif in many biologically active natural products and pharmaceutical agents. The functionalization of the indole core at various positions is a key strategy for the synthesis of these complex molecules. Ethyl 3-bromoindole-7-carboxylate offers two distinct points for chemical modification, making it a potentially valuable precursor for the construction of polycyclic ring systems.

The bromine atom at the C-3 position can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it is a suitable handle for well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. Subsequent intramolecular cyclization reactions could then be employed to construct additional rings fused to the indole core.

The ethyl carboxylate group at the C-7 position can also be utilized in cyclization strategies. For example, after N-alkylation of the indole nitrogen with a suitable chain containing a reactive functional group, an intramolecular amidation or esterification could lead to the formation of a new ring fused between the nitrogen and the 7-position.

Hypothetical Application in Polycyclic Synthesis:

Reaction TypeReactantCatalyst/ReagentProduct (Polycyclic System)
Suzuki Coupling / Intramolecular HeckArylboronic acid / Alkene-tethered side chainPd(PPh₃)₄, base / Pd(OAc)₂, PPh₃Fused carbocyclic or heterocyclic ring system
Sonogashira Coupling / CycloisomerizationTerminal alkynePd(PPh₃)₂Cl₂, CuI / AuCl₃Fused aromatic or heteroaromatic ring system
N-Alkylation / Intramolecular AmidationBromo-functionalized alkyl chainNaH / Amide coupling agentLactam-fused indole derivative

Scaffolds for the Development of Novel Functionalized Organic Compounds

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is an excellent candidate for such a scaffold due to its two modifiable positions.

The reactivity of the C-3 bromine atom allows for the introduction of diverse functionalities through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This position is electronically distinct and its modification can significantly influence the biological activity of the resulting molecule.

Simultaneously, the ester group at C-7 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of other functional groups, such as amides, other esters, or alcohols through reduction. This dual functionality allows for the systematic exploration of the chemical space around the indole core.

Potential Functionalization Reactions:

PositionReactionReagentsResulting Functional Group
C-3Buchwald-Hartwig AminationAmine, Pd catalyst, ligandSecondary or tertiary amine
C-3CyanationCuCNNitrile
C-7HydrolysisLiOHCarboxylic acid
C-7 (after hydrolysis)Amide CouplingAmine, EDC, HOBtAmide
C-7ReductionLiAlH₄Hydroxymethyl

Role in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a strategy in drug discovery that aims to create a collection of structurally diverse small molecules to probe biological systems. The goal is to populate chemical space with a wide range of molecular shapes and functionalities. This compound is a suitable starting material for DOS due to its potential for divergent reaction pathways.

From this single starting material, a library of compounds with significant structural diversity can be generated. For example, a set of parallel reactions could be performed where the C-3 position is functionalized with a variety of building blocks using cross-coupling chemistry. In a subsequent step, the ester at C-7 could be converted into a range of amides by reacting the corresponding carboxylic acid with a diverse set of amines. This two-dimensional approach to library generation can rapidly produce a large number of unique compounds.

Utilization in Mechanistic and Analytical Studies

While no specific mechanistic or analytical studies involving this compound have been found in the public domain, its structure lends itself to such applications. The presence of the bromine atom and the ester group provides two distinct probes for studying the electronic properties and reactivity of the indole ring system.

In mechanistic studies, the compound could be used as a substrate to investigate the fine details of new synthetic methodologies, such as novel cross-coupling reactions or C-H activation processes. The impact of the electron-withdrawing carboxylate group on the reactivity of the C-3 position could be systematically studied.

In the realm of analytical chemistry, this compound could serve as a standard for the development of new analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) techniques, for the detection and quantification of related indole derivatives in various matrices.

Future Research Perspectives and Emerging Directions

Development of More Efficient and Environmentally Benign Synthetic Routes

The initial challenge for any research on Ethyl 3-bromoindole-7-carboxylate is its synthesis. Future work would need to establish a reliable and efficient route. Research could focus on:

Late-Stage C-H Functionalization: Modern synthetic methods could be explored for the direct C7-carboxylation and C3-bromination of an indole (B1671886) precursor. Strategies involving transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) could enable the selective functionalization of the indole core, potentially reducing the number of steps required in a traditional linear synthesis.

Novel Cyclization Strategies: Developing a synthesis from acyclic precursors would be a primary goal. This could involve variations of classic indole syntheses like the Fischer, Reissert, or Madelung syntheses, adapted for the specific substitution pattern required. For instance, a potential route could start from a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-nitrotoluene (B74249) derivative that already contains the C7-carboxylate moiety, followed by cyclization and subsequent bromination at the C3 position.

Green Chemistry Approaches: Emphasis should be placed on developing synthetic pathways that are environmentally benign. This could involve using greener solvents, minimizing the use of hazardous reagents (like elemental bromine, favoring alternatives such as N-bromosuccinimide), exploring catalytic over stoichiometric reagents, and designing processes that are atom-economical.

Exploration of Underexplored Reactivity Pathways for Diversification

Once synthesized, the reactivity of this compound would be a rich area for investigation. The presence of the C3-bromo group makes it an ideal substrate for a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C3-bromo position is highly activated for reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Exploring these pathways would allow for the introduction of a wide range of substituents (alkyl, aryl, alkynyl, amino groups, etc.) at the C3 position, creating a library of novel 7-carboxyindole derivatives.

Metal-Halogen Exchange: The C3-bromo atom could undergo metal-halogen exchange (e.g., with organolithium reagents) to generate a nucleophilic C3-indolyl species. This intermediate could then be reacted with various electrophiles to introduce different functional groups.

Reactivity of the C2 Position: The C2 position, adjacent to the bromine atom, could also exhibit unique reactivity. Studies could investigate lithiation or other metalation reactions at this position, followed by trapping with electrophiles, to create 2,3,7-trisubstituted indoles.

Integration of Advanced Spectroscopic and Computational Methodologies

To support synthetic efforts, a thorough characterization of this compound is essential.

Advanced NMR Spectroscopy: Full characterization using 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) would be crucial to unambiguously confirm the structure and regiochemistry of the synthesized compound and any subsequent derivatives. Nuclear Overhauser effect (NOE) experiments would be particularly useful for confirming through-space proximity of protons and verifying the substitution pattern.

X-ray Crystallography: Obtaining single crystals and performing X-ray diffraction analysis would provide definitive proof of the molecular structure, including bond lengths, angles, and crystal packing information.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be used to predict the compound's geometric and electronic properties. These studies could help rationalize its reactivity, predict spectroscopic data (e.g., NMR chemical shifts), and model its potential interactions with biological targets. Such computational insights could guide synthetic planning and the design of new derivatives with desired properties.

Investigation of Novel Derivatization Strategies for Enhanced Utility

Beyond C3-functionalization, other positions on the indole scaffold offer opportunities for derivatization.

N-Functionalization: The indole nitrogen (N1 position) is a key site for modification. N-alkylation, N-arylation, or the introduction of protecting groups (like sulfonyl or carbamate (B1207046) groups) could be investigated. These modifications can significantly alter the electronic properties and steric profile of the molecule, potentially influencing its biological activity and reactivity in subsequent steps.

Modification of the Ester Group: The ethyl ester at the C7 position could be hydrolyzed to the corresponding carboxylic acid. This acid could then be converted into a variety of other functional groups, such as amides, other esters, or even be used as a handle for attachment to polymers or biomolecules.

Further Ring Functionalization: Although challenging, selective functionalization of the remaining C-H bonds on the benzene (B151609) ring (C4, C5, C6) could be explored to create highly complex and diverse indole structures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromoindole-7-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution on indole derivatives. For example, bromination at the 3-position of ethyl indole-7-carboxylate using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) . Optimize yields by monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients. Yield improvements may require inert atmospheres (N₂/Ar) to suppress oxidative side reactions.

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare ¹H/¹³C NMR peaks with literature data (e.g., indole C-3 bromination shifts aromatic protons downfield by ~0.2–0.5 ppm ).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 298 for C₁₁H₁₀BrNO₂) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹) .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Methodological Answer : Due to its moderate polarity, use silica gel chromatography with gradients of ethyl acetate in hexane (10–40% v/v). For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (e.g., 60:40 to 80:20) can resolve impurities . Solubility testing in DCM, THF, or DMSO aids in crystallization optimization.

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Investigate catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand) in anhydrous THF at 60–80°C. Monitor regioselectivity via LC-MS and compare with computational predictions (DFT studies on electron density at the C-3 position) . Note that steric hindrance from the ester group at C-7 may reduce coupling efficiency, requiring excess boronic acids or prolonged reaction times.

Q. What computational strategies can predict the compound’s intermolecular interactions in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., ester carbonyl as an acceptor) .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using forcefields like OPLS-AA. Analyze radial distribution functions (RDFs) to quantify interactions between bromine and hydrophobic protein pockets .
  • Docking Studies : Use AutoDock Vina to predict binding affinities, validating results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) in triplicate.
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
  • Meta-Analysis : Cross-reference data from SciFinder or PubChem, prioritizing peer-reviewed studies over vendor-reported data .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer : Degradation pathways include ester hydrolysis and bromine displacement. Stabilize by:

  • Storage Conditions : Use amber vials under argon at –20°C.
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose).
  • Stability Assays : Monitor via HPLC every 3–6 months; detect hydrolyzed products (e.g., 3-bromoindole-7-carboxylic acid) using UV at 254 nm .

Guidance for Further Research

  • Unresolved Questions : Investigate enantioselective synthesis routes using chiral catalysts or enzymatic resolution.
  • Emerging Techniques : Apply cryo-EM to study the compound’s binding to membrane receptors .
  • Data Gaps : Publish negative results (e.g., failed coupling reactions) to refine synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.